molecular formula C8H12O3 B1460883 6-Hydroxyspiro[3.3]heptane-2-carboxylic acid CAS No. 889944-59-6

6-Hydroxyspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1460883
CAS No.: 889944-59-6
M. Wt: 156.18 g/mol
InChI Key: HEISQWDGPBUKAW-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxyspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISQWDGPBUKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-59-6
Record name 6-hydroxyspiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Hydroxyspiro[3.3]heptane-2-carboxylic acid is a unique spirocyclic compound characterized by its molecular formula C8H12O3\text{C}_8\text{H}_{12}\text{O}_3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

Structural Characteristics

The structural configuration of this compound features a hydroxyl group and a carboxylic acid functional group attached to a spirocyclic framework. This unique arrangement may influence its reactivity and interaction with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
SMILESC1C(CC12CC(C2)O)C(=O)O
InChI KeyHEISQWDGPBUKAW-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

  • Anticancer Properties : Preliminary studies suggest that compounds with spirocyclic structures may exhibit anticancer activity. For instance, analogs of this compound have been tested for their ability to inhibit the Hedgehog signaling pathway, which is crucial in various cancers. In a study comparing its analogs, the spiro compound demonstrated significant inhibition with IC50 values ranging from 0.24 to 0.48 µM, indicating promising anticancer potential compared to traditional drugs like Sonidegib .
  • Metabolic Stability : The incorporation of spiro[3.3]heptane into drug designs has shown varied effects on metabolic stability. For example, modifications to existing drugs utilizing this scaffold resulted in altered metabolic profiles, enhancing or diminishing their stability in human liver microsomes .
  • Interaction with Biomolecules : The presence of hydroxyl and carboxylic groups allows this compound to engage in hydrogen bonding and electrostatic interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Case Studies

  • Case Study 1 : A study investigated the effects of this compound on human hepatocellular carcinoma cells (HepG2). The results indicated that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting its role as a potential therapeutic agent against liver cancer .
  • Case Study 2 : Another research effort focused on the synthesis of amino acid derivatives from spiro[3.3]heptane scaffolds, demonstrating the versatility of this compound in drug design and its potential utility in creating novel therapeutic agents targeting various diseases.

The mechanism of action for this compound involves:

  • Functional Group Reactivity : The hydroxyl group can participate in nucleophilic attacks, while the carboxylic acid can donate protons, facilitating interactions with target proteins or enzymes.
  • Structural Conformation : The spirocyclic nature may allow for unique conformations that enhance binding affinity to specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid

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